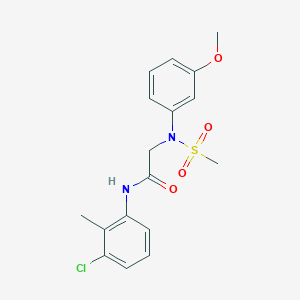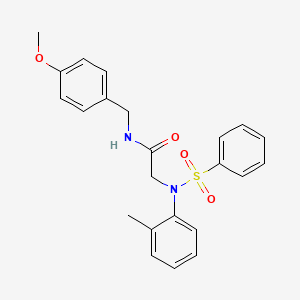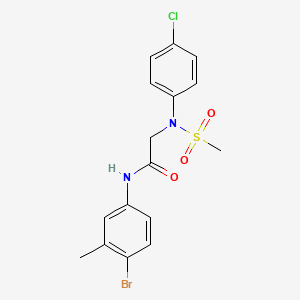![molecular formula C21H20N2O2S B3676734 3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B3676734.png)
3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide
Vue d'ensemble
Description
3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for the treatment of various diseases.
Mécanisme D'action
3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide acts by selectively inhibiting JAK1 and JAK2, thereby blocking the downstream signaling pathways of cytokines and growth factors. This leads to a reduction in inflammation and immune responses, as well as the inhibition of tumor growth.
Biochemical and physiological effects:
Studies have shown that this compound can effectively reduce the symptoms of rheumatoid arthritis, psoriasis, and myelofibrosis, as well as inhibit tumor growth in various types of cancer. It has also been shown to have minimal effects on hematopoiesis and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide in lab experiments is its selectivity for JAK1 and JAK2, which allows for more precise targeting of specific signaling pathways. However, its relatively short half-life and poor solubility can limit its effectiveness in certain experiments.
Orientations Futures
Future research on 3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide could focus on its potential applications in other diseases, such as autoimmune disorders and inflammatory bowel disease. Additionally, further studies could investigate the potential for combination therapy with other inhibitors or immunomodulators. Finally, the development of new formulations or delivery methods could improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
Applications De Recherche Scientifique
3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis. It has also been investigated for its anti-tumor properties in various types of cancer.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14(2)25-17-10-5-9-16(13-17)20(24)23-21(26)22-19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYVFIBLNWLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676658.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3676669.png)
![4-methyl-3-nitro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676678.png)

![N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676698.png)
![5-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3676704.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3676710.png)
![3-chloro-4-ethoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676717.png)
![2-chloro-N-[3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3676721.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3676738.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676746.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3676767.png)
